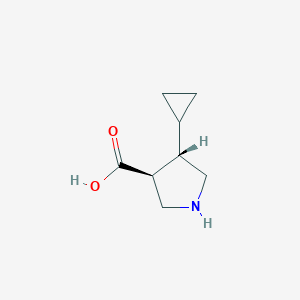

(3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4S)-4-cyclopropylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSNRDCBCSLGC-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CNC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of organocatalytic approaches to construct the pyrrolidine ring, followed by cyclopropanation reactions to introduce the cyclopropyl group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the production of high-quality (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Compounds:

(3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid (CAS 1279049-38-5) Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol Substituent: Methyl group at the 4-position. Properties: Lower molecular weight and reduced steric bulk compared to the cyclopropyl analog. Limited solubility data, but the methyl group likely enhances lipophilicity moderately .

(3S,4S)-1-Boc-4-Methylpyrrolidine-3-carboxylic Acid (CAS 1393524-21-4) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol Substituent: Boc (tert-butoxycarbonyl) protecting group. Properties: The Boc group increases molecular weight and lipophilicity, improving stability during synthetic processes. Priced at $95–$2,800 depending on quantity, indicating its utility in pharmaceutical R&D .

(3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1909287-65-5) Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 165.62 g/mol Substituent: Hydrochloride salt form. Properties: Enhanced aqueous solubility due to ionic character, though melting point and stability data are unavailable .

Hypothetical Cyclopropyl Analog:

- Molecular Formula: C₈H₁₁NO₂ (estimated)

- Molecular Weight : ~153.18 g/mol (calculated)

Physicochemical and Functional Comparisons

Comparison with Non-Pyrrolidine Analogs

- Piperidine Derivatives (e.g., CAS 652971-20-5): Larger six-membered rings exhibit distinct conformational dynamics and reduced ring strain compared to pyrrolidines, affecting target selectivity .

- Pyridinecarboxylic Acids (e.g., 4-Trifluoromethyl-3-pyridinecarboxylic acid): Aromatic systems with electron-withdrawing groups (e.g., -CF₃) increase acidity (pKa ~1–2) and metabolic resistance, contrasting with pyrrolidine’s aliphatic nature .

Biological Activity

(3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid (CPC) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of CPC, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CPC is characterized by a cyclopropyl group attached to a pyrrolidine core, which contributes to its unique biological properties. The stereochemistry at the 3 and 4 positions is crucial for its activity. The chemical structure can be represented as follows:

CPC has been studied for its role as an inhibitor of various enzymes and receptors. Its mechanism primarily involves modulation of neurotransmitter systems and inhibition of enzymes involved in metabolic pathways.

- Enzyme Inhibition : CPC has been shown to inhibit arginase, an enzyme that regulates nitric oxide production. This inhibition can lead to increased levels of nitric oxide, which has implications for cardiovascular health and neuroprotection .

- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural similarity to other pyrrolidine derivatives suggests it may influence serotonin and dopamine pathways .

Antimicrobial Activity

CPC exhibits notable antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of CPC against various pathogens. Results indicated that CPC had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a novel antibacterial agent .

- Neuroprotective Effects : In animal models, CPC administration resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of CPC is influenced by its structural features. Modifications at the cyclopropyl group or the carboxylic acid moiety can enhance or diminish its pharmacological effects.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency against bacterial strains |

| Alteration of the cyclopropyl ring | Changes in enzyme inhibition profile |

| Variations in stereochemistry | Significant impact on receptor binding affinity |

Q & A

What are the recommended synthetic routes for (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves cyclopropane ring formation via hydrogenation or cyclization of precursor compounds. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed reactions under inert atmospheres) are critical. For example, multi-step protocols using tert-butoxycarbonyl (Boc) protection (as seen in related pyrrolidine derivatives) help preserve stereochemical integrity during functionalization . Post-synthesis, chiral HPLC and polarimetry are used to verify enantiomeric purity. X-ray crystallography, as demonstrated in structurally similar compounds, can confirm absolute configuration .

How can the crystal structure of this compound be determined to confirm its stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (CuKα radiation, Siemens P4 diffractometer) is the gold standard. Key parameters include:

- Space group (e.g., monoclinic P12₁1 for analogous compounds) and unit cell dimensions (e.g., a = 6.2327 Å, b = 7.9360 Å, c = 14.1536 Å) .

- Flack parameter (e.g., x = –0.04(2) in ) to validate absolute configuration.

- Hydrogen-bonding networks (e.g., N–H···Cl and O–H···Cl interactions) stabilize the crystal lattice and provide structural validation .

What analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- NMR with chiral shift reagents : Europium-based reagents induce splitting of enantiomer signals.

- ESI-MS : Confirms molecular weight (e.g., m/z = 293.2 for related pyrrolidine-carboxylic acids) .

- Polarimetry : Measures optical rotation (e.g., [α]²⁰D = –32.3 in ) to quantify enantiomeric excess .

How do variations in reaction conditions (e.g., solvent, catalyst) impact the yield and stereoselectivity of the synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while toluene minimizes side reactions .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) in multi-step syntheses improve cyclopropane formation efficiency .

- Temperature : Controlled heating (40–100°C) optimizes reaction kinetics without degrading stereochemical integrity .

- DOE (Design of Experiments) : Statistical optimization identifies critical factors (e.g., solvent:catalyst ratio) for maximizing yield and selectivity .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, pH, temperature).

- Stereochemical validation : Ensure no contamination by enantiomers (via Q3 methods) .

- Meta-analysis : Aggregate data while adjusting for variables (e.g., solvent effects, protein binding assays vs. cell-based assays).

- Solvent control : Use consistent solvents (e.g., methanol or DMSO) to avoid confounding interactions .

How can computational modeling be utilized to predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use crystallographic data (e.g., hydrogen-bonding motifs from ) to model binding to enzymes or receptors .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations with AMBER/CHARMM).

- QSAR models : Relate structural features (e.g., cyclopropyl rigidity) to activity trends across analogs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Methodological Answer:

- Stereochemical drift : Mitigate via flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

- Purification : Recrystallization (e.g., acetone/water mixtures) or preparative HPLC ensures high purity (>98%) .

- Catalyst recycling : Optimize Pd/C or Cu catalyst recovery to reduce costs in multi-step syntheses .

How does the cyclopropyl group influence the compound’s conformational stability and biological activity?

Methodological Answer:

- Conformational rigidity : The cyclopropyl ring restricts rotation, enhancing binding selectivity to targets (e.g., enzymes with deep hydrophobic pockets) .

- Metabolic stability : The sp³-hybridized carbons resist oxidative degradation compared to alkenes.

- Structure-activity studies : Compare analogs (e.g., phenyl vs. cyclopropyl substituents) to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.